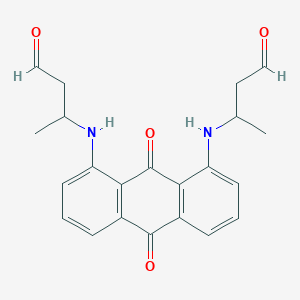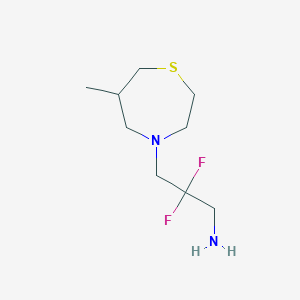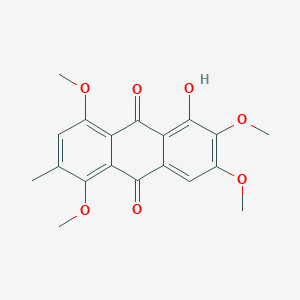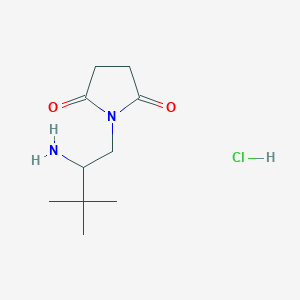
3,3'-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal is a complex organic compound that features an anthraquinone core. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its unique structure, which includes two butanal groups attached to the anthraquinone core via azanediyl linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromium trioxide or potassium dichromate.
Introduction of Azanediyl Linkages: The azanediyl linkages are introduced by reacting the anthraquinone core with appropriate amines under controlled conditions.
Attachment of Butanal Groups: The final step involves the reaction of the intermediate compound with butanal in the presence of a catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The azanediyl and butanal groups can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-DPPEAQ: A phosphonate-functionalized anthraquinone used in redox flow batteries.
Alizarin Red S: A dye with similar anthraquinone structure.
Methyl 3,8-dihydroxy-1-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate: Another anthraquinone derivative.
Uniqueness
3,3’-((9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl)bis(azanediyl))dibutanal is unique due to its specific structural features, including the azanediyl linkages and butanal groups. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
89734-97-4 |
|---|---|
Fórmula molecular |
C22H22N2O4 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3-[[9,10-dioxo-8-(4-oxobutan-2-ylamino)anthracen-1-yl]amino]butanal |
InChI |
InChI=1S/C22H22N2O4/c1-13(9-11-25)23-17-7-3-5-15-19(17)22(28)20-16(21(15)27)6-4-8-18(20)24-14(2)10-12-26/h3-8,11-14,23-24H,9-10H2,1-2H3 |
Clave InChI |
JZDVYOXDVIRHKH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NC(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)

